Methyl({2-[(5-nitropyridin-2-yl)oxy]ethyl})amine

Catalog No.
S16003281
CAS No.
M.F
C8H11N3O3
M. Wt
197.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl({2-[(5-nitropyridin-2-yl)oxy]ethyl})amine

Product Name

Methyl({2-[(5-nitropyridin-2-yl)oxy]ethyl})amine

IUPAC Name

N-methyl-2-(5-nitropyridin-2-yl)oxyethanamine

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

InChI

InChI=1S/C8H11N3O3/c1-9-4-5-14-8-3-2-7(6-10-8)11(12)13/h2-3,6,9H,4-5H2,1H3

InChI Key

KTQOXOVNNUJJJR-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=NC=C(C=C1)[N+](=O)[O-]

Methyl(2-[(5-nitropyridin-2-yl)oxy]ethyl)amine is a synthetic organic compound characterized by its unique structure, which includes a methyl group, an ether linkage to a 5-nitropyridine moiety, and an amine functional group. Its molecular formula is C10H12N3O2C_{10}H_{12}N_{3}O_{2}, and it has a molecular weight of approximately 208.22 g/mol. The compound is notable for its potential applications in medicinal chemistry and as a biochemical probe due to the presence of the nitropyridine group, which is known for its biological activity.

, including:

  • Nucleophilic Substitution: The nitro group can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of catalysts like palladium.
  • Hydrolysis: Under acidic or basic conditions, the ether or amine groups can undergo hydrolysis, yielding different products.

These reactions demonstrate the compound's versatility in synthetic organic chemistry.

The biological activity of methyl(2-[(5-nitropyridin-2-yl)oxy]ethyl)amine is primarily attributed to the nitropyridine moiety. Compounds containing nitropyridine structures have been studied for their potential as:

  • Antimicrobial Agents: Exhibiting activity against various bacterial strains.
  • Anticancer Agents: Showing promise in inhibiting tumor growth through specific molecular interactions.
  • Enzyme Inhibitors: Acting as biochemical probes in enzymatic studies, potentially modulating enzyme activity.

The specific mechanisms of action can vary based on the target proteins or pathways involved.

The synthesis of methyl(2-[(5-nitropyridin-2-yl)oxy]ethyl)amine typically involves several steps:

  • Starting Materials: The synthesis begins with 5-nitropyridine-2-ol and an appropriate alkylating agent.
  • Reaction Conditions: The reaction may require the use of bases such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
  • Purification: After the reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

Alternative one-pot synthesis methods may also be utilized, which streamline the process by combining multiple steps into a single reaction vessel.

Methyl(2-[(5-nitropyridin-2-yl)oxy]ethyl)amine has several applications across various fields:

  • Medicinal Chemistry: Used as a precursor in drug design and development due to its biological activity.
  • Chemical Research: Serves as a building block for synthesizing more complex organic molecules.
  • Biochemical Studies: Investigated for its role in enzyme inhibition and other biochemical pathways.

Studies on methyl(2-[(5-nitropyridin-2-yl)oxy]ethyl)amine have focused on its interactions with biological targets. These include:

  • Protein Binding Studies: Assessing how well the compound binds to specific proteins or enzymes.
  • Inhibition Assays: Evaluating its effectiveness in inhibiting enzymatic activity in vitro.

Such studies help elucidate its potential therapeutic mechanisms and guide further research into its applications.

Several compounds share structural similarities with methyl(2-[(5-nitropyridin-2-yl)oxy]ethyl)amine. Here are some notable examples:

Compound NameStructureKey Differences
tert-butyl methyl(2-((5-nitropyridin-2-yl)thio)ethyl)carbamateContains a thioether linkage instead of an etherUnique sulfur atom influences reactivity
tert-butyl (2-((3-nitropyridin-2-yl)amino)ethyl)carbamateFeatures an amino group instead of an etherAlters biological activity profile
N-ethyl-2-(5-methyl-4-nitropyridin-2-yl)oxyethanamineSimilar nitropyridine structure but with ethyl substitutionAffects solubility and reactivity

Uniqueness

Methyl(2-[(5-nitropyridin-2-yl)oxy]ethyl)amine is distinguished by its specific combination of functional groups, particularly the nitropyridine moiety, which confers distinct chemical reactivity and potential biological activity compared to similar compounds. Its unique structure allows for diverse applications in medicinal chemistry and biochemistry, making it a valuable compound for further study.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

197.08004122 g/mol

Monoisotopic Mass

197.08004122 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

Explore Compound Types